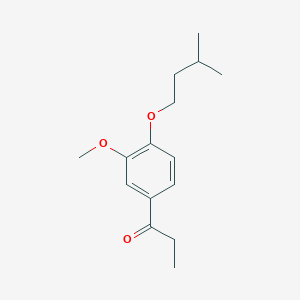

3'-Methoxy-4'-iso-pentoxypropiophenone

Beschreibung

3'-Methoxy-4'-iso-pentoxypropiophenone is a synthetic propiophenone derivative characterized by a methoxy (-OCH₃) group at the 3' position and an iso-pentoxy (-OCH₂CH(CH₂CH₃)₂) group at the 4' position of the aromatic ring.

Eigenschaften

IUPAC Name |

1-[3-methoxy-4-(3-methylbutoxy)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-5-13(16)12-6-7-14(15(10-12)17-4)18-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZUGEIDLLPTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OCCC(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-4’-iso-pentoxypropiophenone can be achieved through several methods. One common approach involves the reaction of 3-methoxypropiophenone with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of reagents and solvents is also critical to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 3’-Methoxy-4’-iso-pentoxypropiophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the propiophenone moiety can be reduced to form an alcohol.

Substitution: The iso-pentoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of 3’-methoxy-4’-iso-pentoxybenzoic acid.

Reduction: Formation of 3’-methoxy-4’-iso-pentoxypropiophenol.

Substitution: Formation of various substituted derivatives depending on the nature of the substituent.

Wissenschaftliche Forschungsanwendungen

3’-Methoxy-4’-iso-pentoxypropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3’-Methoxy-4’-iso-pentoxypropiophenone involves its interaction with specific molecular targets. The methoxy and iso-pentoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Effects

The table below compares 3'-Methoxy-4'-iso-pentoxypropiophenone with key analogs based on substituent patterns and functional groups:

*Estimated via computational models due to lack of experimental data.

Key Observations:

- Lipophilicity : The iso-pentoxy group in the target compound significantly enhances lipophilicity compared to analogs like MOPPP or hydroxylated derivatives, suggesting improved blood-brain barrier penetration .

- Metabolic Stability : Hydroxylated analogs (e.g., 3′-methoxy-4′-hydroxy-PPP) are prone to Phase II conjugation (glucuronidation/sulfation), whereas the iso-pentoxy group may resist rapid oxidative metabolism by CYP2D6/CYP2C19, prolonging half-life .

Metabolic Comparison:

- 3'-Methoxy-4'-iso-pentoxypropiophenone: Likely undergoes O-dealkylation of the iso-pentoxy group, yielding 4'-hydroxy metabolites. Demethylation of the methoxy group is less probable due to steric hindrance from the bulky iso-pentoxy substituent .

- MOPPP (4'-Methoxypropiophenone): Primarily metabolized via CYP2D6-mediated O-demethylation to 4'-hydroxy-PPP, followed by keto reduction or lactam formation .

- Dihydrochalcone Analogs (e.g., 2'-Methoxy-4'-hydroxydihydrochalcone ): Exhibit antioxidant activity due to phenolic hydroxyl groups, but the target compound’s iso-pentoxy group may reduce such effects while enhancing pharmacokinetic properties.

Biologische Aktivität

3'-Methoxy-4'-iso-pentoxypropiophenone is an organic compound belonging to the propiophenone family, characterized by a methoxy group and an iso-pentoxy substituent. This compound has garnered attention for its potential biological activities, which include interactions with various enzymes and receptors. This article delves into the biological activity of 3'-Methoxy-4'-iso-pentoxypropiophenone, summarizing its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3'-Methoxy-4'-iso-pentoxypropiophenone is C15H22O3. Its structure features:

- Methoxy group at the 3' position.

- Iso-pentoxy group at the 4' position on the aromatic ring.

This configuration significantly influences its chemical behavior and biological interactions, as shown in the following table:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3'-Methoxy-4'-iso-pentoxypropiophenone | Methoxy and iso-pentoxy groups | Potential anti-inflammatory properties |

| 3-Methoxypropiophenone | Methoxy group at para position | Exhibits moderate antibacterial activity |

| 4-Isopropylpropiophenone | Isopropyl group at para position | Known for anti-inflammatory properties |

| 4-Methoxydiphenylketone | Two methoxy groups on different phenyl rings | Demonstrates enhanced cytotoxicity |

The biological activity of 3'-Methoxy-4'-iso-pentoxypropiophenone is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of both methoxy and iso-pentoxy groups enhances its binding affinity and selectivity towards these targets.

- Enzyme Interaction : Preliminary studies indicate that this compound may inhibit or activate certain enzymes, modulating biochemical pathways critical for various physiological processes.

- Receptor Binding : The compound's structural features suggest potential interactions with receptor sites, which could lead to therapeutic effects in conditions such as inflammation or pain.

Research Findings

Recent investigations into the biological activity of 3'-Methoxy-4'-iso-pentoxypropiophenone have yielded promising results. Here are some key findings from relevant studies:

- Anti-inflammatory Effects : In vitro studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines in cell cultures.

- Cytotoxicity Assays : Research has indicated that 3'-Methoxy-4'-iso-pentoxypropiophenone demonstrates cytotoxic effects against certain cancer cell lines, with IC50 values indicating potential efficacy in cancer therapy .

Case Studies

- Study on Anti-inflammatory Properties : A recent study evaluated the anti-inflammatory effects of 3'-Methoxy-4'-iso-pentoxypropiophenone in a murine model of acute inflammation. Results showed a marked reduction in edema and inflammatory markers compared to control groups.

- Cytotoxicity Against Cancer Cell Lines : Another investigation assessed the compound's cytotoxicity against breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM, suggesting a promising avenue for further exploration in oncological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.